molecular formula C15H13N5OS B4523256 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B4523256
M. Wt: 311.4 g/mol
InChI Key: ADPYMALJEOVEQH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, phenyl, thiadiazole, and pyrazole groups

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds within the pyrazole derivatives class, including those with thiadiazole moieties, have been studied for their potential as photosynthetic electron transport inhibitors. This application is significant in agricultural chemistry, where such compounds could serve as leads for the development of new herbicides. Their mode of action involves interfering with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating a potential for controlling weed growth through photosynthesis disruption (Vicentini et al., 2005).

Antimicrobial Activity

Pyrazole and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. The structural modifications leading to these derivatives involve interactions with diketones and disubstituted semicarbazides, showcasing their potential in fighting microbial infections (Tumosienė et al., 2009).

Anti-inflammatory and Anticancer Activity

A series of 1,3,4-thiadiazole derivatives, incorporating pyrazole and pyrrole moieties, have been prepared and shown to exhibit significant anti-inflammatory activity. These compounds' structures were confirmed through various analytical methods, and some exhibited notable inhibition against paw edema, indicating potential as anti-inflammatory drugs (Maddila et al., 2016). Additionally, pyrazole-sulfonamide derivatives have been studied for their antiproliferative activities against cancer cell lines, highlighting the broad spectrum of biological activities associated with this chemical class (Mert et al., 2014).

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole core have been found in a wide range of drugs, including analgesic, anti-inflammatory, antineoplastic, antiepileptic, anti-bacterial, antitubercular, and antiviral agents . These targets play crucial roles in various biological processes and pathways.

Mode of Action

It’s known that thiadiazole derivatives have established themselves as pharmacologically relevant scaffolds due to their broad and potent activity . They typically interact with their targets by binding to specific sites, which can inhibit or enhance the function of the target.

Biochemical Pathways

Based on the broad range of biological activities associated with thiadiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide range of biological activities associated with thiadiazole derivatives , the compound could potentially have diverse molecular and cellular effects.

Future Directions

The future directions in the research of 1,3,4-thiadiazoles involve the design of new antitumor agents. Small molecules containing five-membered heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents . One of them is 1,3,4-thiadiazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl bromide in the presence of a base.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable aldehyde or ketone.

    Coupling of the pyrazole and thiadiazole rings: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the combination of different functional groups.

Biology:

  • Investigated for potential antimicrobial and antifungal activities.
  • Studied for its potential as an enzyme inhibitor.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

Industry:

  • Potential applications in the development of new materials with unique properties.

Comparison with Similar Compounds

    3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the thiadiazole ring, which may result in different biological activities.

    1-Phenyl-3-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but without the cyclopropyl group.

Uniqueness: The combination of cyclopropyl, phenyl, thiadiazole, and pyrazole groups in 3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide makes it unique. This unique structure contributes to its potential diverse applications in various fields.

Properties

IUPAC Name

5-cyclopropyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(17-15-18-16-9-22-15)13-8-12(10-6-7-10)19-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYMALJEOVEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)NC3=NN=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
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3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
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3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
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3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 5
3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 6
3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

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